2-Chloro-6-(trifluoromethyl)phenyl isocyanate

Descripción general

Descripción

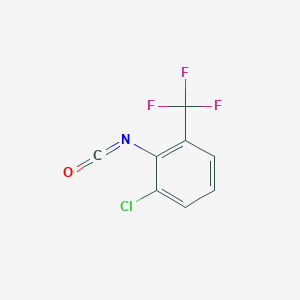

2-Chloro-6-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-Chloro-6-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate product. The reaction can be represented as follows:

ClC6H3(CF3)NH2+COCl2→ClC6H3(CF3)NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and closed reactors helps in minimizing exposure to toxic reagents and by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Water: Reacts to form carbamic acid, which can further decompose to amine and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

Overview

2-Chloro-6-(trifluoromethyl)phenyl isocyanate, with the molecular formula CHClFNO and a molecular weight of 221.56 g/mol, is a versatile organic compound utilized in various scientific fields. Its unique chemical structure allows it to serve as a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Chemistry

- Synthesis of Complex Organic Molecules : This compound is employed as a key intermediate in the synthesis of complex organic molecules. It facilitates the formation of various derivatives through reactions with nucleophiles such as amines, alcohols, and thiols. The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack, leading to the formation of ureas, carbamates, and thiocarbamates .

Biology

- Modification of Biomolecules : In biological research, this compound is utilized for the modification of biomolecules. This modification can enhance the bioactivity of compounds or introduce new functionalities that are beneficial for biological assays and studies.

Medicine

- Pharmaceutical Intermediates : The compound plays a significant role in medicinal chemistry as a precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable linkages with various biological targets makes it valuable in drug development processes .

Industry

- Agrochemicals and Specialty Chemicals : In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its properties allow for the formulation of effective pesticides and herbicides that are critical for modern agriculture .

Case Study 1: Synthesis of Ureas

A study demonstrated the use of this compound in synthesizing ureas by reacting with primary and secondary amines. The reaction conditions were optimized to achieve high yields while minimizing by-products. This approach showcased its utility in producing compounds with potential therapeutic applications.

Case Study 2: Development of Agrochemicals

In another investigation, researchers utilized this compound to develop novel herbicides that exhibited enhanced efficacy against resistant weed species. The structure-activity relationship (SAR) studies indicated that modifications around the trifluoromethyl group significantly influenced herbicidal activity, illustrating the compound's importance in agrochemical innovation.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important intermediates in various chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

- 2,6-Diisopropylphenyl isocyanate

- 2,6-Difluorophenyl isocyanate

- 2,6-Dichlorophenyl isothiocyanate

Uniqueness

2-Chloro-6-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Chloro-6-(trifluoromethyl)phenyl isocyanate is a synthetic compound that belongs to the class of isocyanates, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₃ClF₃NO

- Molecular Weight : 221.56 g/mol

- Boiling Point : 64 °C

- Density : 1.46 g/cm³ at 20 °C

- Flash Point : 92 °C

Isocyanates, including this compound, exhibit biological activity primarily through their ability to react with nucleophiles, such as amino acids and proteins. This reactivity can lead to modifications of biomolecules, influencing various cellular pathways.

Anticancer Properties

This compound has shown promise in anticancer research. It serves as an important intermediate in the synthesis of various anticancer agents, including sorafenib, a multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, such as:

- 5-Lipoxygenase (5-LO) : Exhibiting an IC₅₀ value around 100 µM, it plays a role in inflammatory responses .

Synthesis and Evaluation

A study detailed the synthesis of derivatives from this compound and their evaluation against various cancer cell lines. The derivatives displayed significant cytotoxicity, particularly against glioblastoma multiforme (GBM) cells, highlighting the compound's potential in targeting aggressive tumors .

Pharmacokinetics

In vivo studies have shown that compounds derived from this compound possess favorable pharmacokinetic properties, including good absorption and distribution within biological systems. These properties are crucial for developing effective therapeutic agents .

Comparative Analysis of Related Compounds

Propiedades

IUPAC Name |

1-chloro-2-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBLPDGFTQNTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408724 | |

| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-76-9 | |

| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.